N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN7O2S4/c1-2-31-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-32-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCYBKBIPJZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN7O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on diverse studies and findings.
Chemical Structure
The compound features a complex structure that includes multiple pharmacophores:
- Thiophene Ring : Known for its role in various biological activities.
- Triazole and Thiadiazole Moieties : Associated with anticancer properties and other therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including compounds similar to this compound.
- Mechanism of Action : These compounds often act by disrupting microtubule dynamics, similar to the known chemotherapeutic agent Combretastatin A-4 (CA-4). For instance, derivatives have shown to induce cell cycle arrest and apoptosis in various cancer cell lines like Hep3B with IC50 values as low as 5.46 µM .
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Case Studies :
- A study reported that certain thiophene derivatives exhibited significant cytotoxicity against Hep3B cells, leading to morphological changes and apoptotic cell death through caspase activation .
- Another derivative demonstrated a strong inhibitory effect against breast cancer cell lines (MDA-MB-231), outperforming traditional agents like cisplatin .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity:
- Antitubercular Activity : Some derivatives containing the thiadiazole moiety have shown effectiveness against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents .
- Mechanisms : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 | Microtubule disruption |
| Anticancer | MDA-MB-231 | 3.3 | Apoptosis via caspase activation |
| Antitubercular | Mycobacterium smegmatis | 26.46 | Cell wall synthesis inhibition |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-((4-(4-bromophenyl)-5... with various targets involved in cancer progression and microbial resistance. These studies suggest that the compound can effectively bind to tubulin and other relevant proteins involved in cell division and metabolism.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-thiones exhibit promising anticancer properties. For instance, compounds containing the triazole moiety have shown effectiveness against various cancer cell lines, including human colon cancer (HCT 116) cells. In vitro studies have demonstrated that certain derivatives possess high potency with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The incorporation of thiadiazole and triazole structures in the compound has been linked to enhanced antimicrobial activity. Studies reveal that compounds with these functional groups exhibit significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. . This makes them potential candidates for developing new antibiotics or antifungal agents.
Antiviral Activity
Recent investigations have highlighted the potential of triazole derivatives in inhibiting viral enzymes. For example, certain compounds have been screened for their ability to inhibit the SARS-CoV-2 protease enzyme through molecular docking studies . This suggests a pathway for developing antiviral drugs targeting COVID-19 and other viral infections.
Agricultural Applications
Fungicides and Herbicides
The structural characteristics of N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide allow it to function effectively as a fungicide. Compounds with similar structures have been reported to inhibit fungal growth in crops, providing a potential avenue for agricultural use in pest management .
Material Science Applications
Polymeric Materials
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research into the synthesis of polymeric materials using thiadiazole and triazole derivatives suggests improved thermal stability and mechanical strength . Such materials could find applications in coatings and composites.
Case Studies
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
Synthesis involves multi-step reactions, including nucleophilic substitutions, cyclization, and coupling. Key steps:
- Thiadiazol-2-amine intermediate formation : Optimize reflux conditions (e.g., ethanol, 80°C, 12–24 hrs) to enhance yield .
- Triazole-thioether linkage : Use coupling agents like EDC/HOBt under nitrogen to minimize oxidation of sulfur groups .
- Final purification : Gradient column chromatography (silica gel, DCM:MeOH 95:5) ensures >95% purity . Methodological Tip : Monitor reaction progress via TLC and adjust solvent polarity to isolate intermediates effectively .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
A combination of:
- ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.4–7.6 ppm), thiophene (δ 6.8–7.2 ppm), and triazole (δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 602.9845) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) bonds . Validation : Compare experimental data with computational simulations (e.g., Gaussian 16) .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays aligned with the compound’s heterocyclic motifs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases . Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Design Strategy :
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Thiadiazole vs. oxadiazole : Compare bioactivity to determine sulfur’s role in target interactions . Example SAR Table :
| Substituent (R) | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|
| 4-Bromophenyl | 12.3 | 3.8 |
| 4-Nitrophenyl | 8.5 | 3.2 |
| 4-Methoxyphenyl | 25.6 | 2.9 |
| Data adapted from triazole-thiadiazole analogs . |
Q. How to resolve conflicting biological data between enzyme inhibition and cell-based assays?
Case Example : Strong in vitro kinase inhibition (IC₅₀ = 50 nM) but poor cytotoxicity (IC₅₀ > 50 μM).
- Hypothesis 1 : Poor cellular permeability. Validate via PAMPA assay; if LogP < 3, introduce polar groups (e.g., -OH, -COOH) .
- Hypothesis 2 : Off-target binding. Use proteome-wide profiling (e.g., kinome screening) to identify unintended interactions .
- Hypothesis 3 : Metabolic instability. Perform hepatic microsome assays to assess CYP450-mediated degradation .
Q. What methodologies assess in vivo pharmacokinetics and toxicity?
- Pharmacokinetics :
- ADME profiling : Oral bioavailability in rodents (Cₘₐₓ, Tₘₐₓ via LC-MS/MS) .
- Tissue distribution : Radiolabeled compound (¹⁴C) to track accumulation in target organs .
- Toxicity :
- Acute toxicity : LD₅₀ determination in mice (OECD 423 guidelines) .
- Genotoxicity : Ames test for mutagenicity .
Critical Parameters : Maintain plasma concentrations above IC₅₀ for >6 hrs to ensure efficacy .
Methodological Notes
- Contradictory Data Analysis : Use Bland-Altman plots to compare assay variability across labs .
- Computational Aids : Molecular docking (AutoDock Vina) predicts binding modes with targets like EGFR .
- Synthetic Pitfalls : Avoid prolonged exposure to light/moisture to prevent thioether oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
